Orcokinin
Description
Properties
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H92N18O23/c1-3-34(2)55(85-60(101)40(21-22-52(91)92)79-63(104)44(29-53(93)94)81-62(103)43(26-37-18-11-6-12-19-37)80-56(97)38(68)27-48(69)87)65(106)82-45(30-54(95)96)64(105)78-39(20-13-23-73-67(71)72)59(100)84-47(33-86)58(99)75-32-50(89)76-41(24-35-14-7-4-8-15-35)57(98)74-31-51(90)77-42(25-36-16-9-5-10-17-36)61(102)83-46(66(107)108)28-49(70)88/h4-12,14-19,34,38-47,55,86H,3,13,20-33,68H2,1-2H3,(H2,69,87)(H2,70,88)(H,74,98)(H,75,99)(H,76,89)(H,77,90)(H,78,105)(H,79,104)(H,80,97)(H,81,103)(H,82,106)(H,83,102)(H,84,100)(H,85,101)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,71,72,73)/t34-,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRVDOCLWHOQOK-PMVLMXRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H92N18O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145344-97-4 | |
| Record name | Orcokinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145344974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Tissue Homogenization and Centrifugation
The primary source of native this compound is the hindgut of crustaceans such as Orconectes limosus (crayfish). Approximately 500 hindguts are homogenized in 100 ml of ice-cold extraction medium (0.11% trifluoroacetic acid, TFA) using sonication (10 cycles of 30 seconds each). The homogenate is stirred for 24 hours at 4°C to facilitate peptide solubilization, followed by centrifugation at 30,000×g for 60 minutes. The pellet undergoes two re-extractions with 50 ml and 25 ml of fresh medium, respectively, to maximize yield. Combined supernatants are stored at −20°C until further processing.
Solid-Phase Extraction (SPE) for Pre-Purification
Crude extracts are pre-purified using three serially connected Sep-Pak C-18 cartridges conditioned with 60% acetonitrile (CH3CN)/0.11% TFA and equilibrated with 0.11% TFA. The extract is loaded at 1.5 ml/min, and adsorbed peptides are eluted in three fractions:
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20% CH3CN/0.11% TFA
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36% CH3CN/0.11% TFA
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60% CH3CN/0.11% TFA
The 36% CH3CN fraction, enriched with this compound, is concentrated via SpeedVac centrifugation and stored at −20°C.
Purification via High-Performance Liquid Chromatography
Multi-Step Reverse-Phase HPLC
This compound purification involves sequential HPLC steps using columns with varying hydrophobicity:
Table 1: HPLC Conditions for this compound Purification
| Step | Column | Gradient (CH3CN/0.11% TFA) | Flow Rate | Detection |
|---|---|---|---|---|
| 1 | Waters µ-Bondapak C18 | 18% → 48% over 60 min | 1.5 ml/min | UV 214 nm |
| 2 | Bakerbond WP C18 | 18% → 39% over 45 min | 1.0 ml/min | Bioassay-guided |
| 3 | Nucleosil C18 | 15% → 30% over 50 min | 1.0 ml/min | UV 214 nm |
Bioactive fractions from each step are identified using an in vitro hindgut contraction assay, which measures increased contractility in crayfish gut preparations. The final purification step yields two isoforms: Asn13-orcokinin (OK) and Val13-orcokinin (Val13-OK), distinguished by a single amino acid substitution at position 13.
Chemical Synthesis of this compound
Solid-Phase Peptide Synthesis
This compound is synthesized via fluorenylmethoxycarbonyl (Fmoc) solid-phase chemistry on a manual peptide synthesizer. Key steps include:
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Resin Selection : Novasyn PR resin for C-terminal amidation or Novasyn A resin for free carboxyl groups.
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Coupling Cycles : Activation of Fmoc-amino acids with N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA).
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Cleavage and Deprotection : Treatment with 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.
Synthetic peptides are purified via HPLC and validated by co-elution with native this compound (Fig. 3D in).
Table 2: Synthetic this compound Variants
| Peptide | Sequence | Molecular Weight (Da) |
|---|---|---|
| Asn13-OK | NFDEIDRSGFGFN-OH | 1517.5 |
| Val13-OK | NFDEIDRSGFGFV-OH | 1502.7 |
| Orcomyotropin | FDAFTTGFamide | 904.8 |
Structural Characterization and Validation
Mass Spectrometry and Sequencing
Fast atom bombardment tandem mass spectrometry (FAB-MS/MS) is employed for de novo sequencing. For example, Val13-OK exhibits a precursor ion at m/z 1502.7 ([M+H]+), with collision-activated dissociation (CAD) fragments confirming the sequence NFDEIDRSGFGFV-OH. Methylation experiments using 2 M HCl in methanol differentiate C-terminal amides (e.g., orcomyotropin) from free acids by mass shifts.
Amino Acid Analysis
Hydrolyzed peptides (6 M HCl, 110°C, 24 hours) are quantified via ion-exchange chromatography. Orcomyotropin hydrolysis yields residues consistent with its sequence: Phe (3), Asp (1), Thr (2), Gly (1), and Ala (1).
Bioactivity Assessment
Synthetic this compound isoforms are tested on crayfish hindgut preparations. Both Asn13-OK and Val13-OK induce concentration-dependent increases in contraction frequency (EC50 ≈ 10−8 M), confirming functional equivalence to native peptides.
Comparative Analysis of Preparation Methods
Tissue Extraction vs. Chemical Synthesis
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Yield : Tissue extraction yields ~1–2 µg peptide per 100 hindguts, whereas synthesis provides milligram quantities.
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Purity : HPLC-purified synthetic peptides achieve >95% purity, compared to ~90% for tissue-extracted peptides.
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Applications : Synthetic variants enable structure-activity studies, while native peptides are preferred for physiological assays.
Chemical Reactions Analysis
Orcokinin, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:
Oxidation: this compound can undergo oxidation, particularly at methionine and cysteine residues if present.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in this compound can be substituted through site-directed mutagenesis or chemical modification. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various chemical modifiers for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Neuroregulation
Orcokinin is primarily known for its role in the central nervous system as a neuropeptide that modulates various physiological processes. Research has shown that orcokinins are distributed widely in the brains of insects, such as the desert locust (Schistocerca gregaria), where they are involved in the regulation of behaviors linked to movement and sensory processing .
Key Findings:
- Neuronal Distribution: Immunostaining studies indicate that this compound is present in interneurons and neurosecretory cells, suggesting its role as a neuromodulator .
- Behavioral Impact: In locusts, orcokinins influence locomotion and sensory integration, highlighting their importance in behavioral regulation .
Regulation of Reproductive Processes
In addition to neuroregulatory functions, this compound has been implicated in reproductive behaviors across different species. In Drosophila melanogaster (fruit flies), silencing the this compound gene resulted in reduced egg production and altered courtship behaviors, indicating its critical role in reproductive physiology .
Case Study:
- Gene Silencing Effects: The knockdown of this compound led to increased male courtship behaviors, including atypical male-to-male courtship interactions. This suggests that orcokinins may play a role in modulating sexual behaviors and reproductive success .
Sleep Regulation
This compound neuropeptides also have significant implications for sleep regulation. In the nematode Caenorhabditis elegans, orcokinins are essential for maintaining quiescent states during both developmentally-timed sleep and stress-induced sleep .
Research Insights:
- Sleep-Inducing Properties: Studies indicate that orcokinins are necessary for quiescence during sleep-like states, suggesting their potential as targets for understanding sleep mechanisms across species .
- Behavioral Quiescence: The peptides regulate movement suppression during sleep, underscoring their evolutionary conservation and functional importance .
Potential Therapeutic Applications
The multifunctional nature of orcokinins opens avenues for their application in various fields, including agriculture and medicine. Their role in regulating physiological processes makes them candidates for developing pest control strategies and therapeutic agents.
Applications:
- Pest Control: Orcokinins may be utilized as bioactive compounds in managing agricultural pests by disrupting their neuroregulatory pathways .
- Drug Development: The potential use of orcokinins in drug screening for diabetes treatment has been highlighted, indicating their relevance in metabolic research .
Comparative Peptidomics
Recent advances in peptidomics have enabled comprehensive analyses of this compound profiles across different tissues and conditions. This approach can provide insights into the peptide's roles in health and disease states.
Comparative Analysis Findings:
- Orcokinins have been identified in various crustacean species, with distinct immunoreactivities observed in their nervous systems .
- Mass spectrometry techniques have been employed to characterize orcokinins' roles further, revealing their potential as biomarkers for specific physiological conditions .
Summary Table of this compound Applications
| Application Area | Key Findings | Species/Model Organism |
|---|---|---|
| Neuroregulation | Modulates locomotion and sensory processing | Schistocerca gregaria |
| Reproductive Processes | Influences egg production and courtship behavior | Drosophila melanogaster |
| Sleep Regulation | Essential for quiescent behaviors during sleep | Caenorhabditis elegans |
| Pest Control | Potential use as a bioactive compound | Various agricultural pests |
| Drug Development | Role in diabetes treatment research | Various models |
Mechanism of Action
Orcokinin exerts its effects by binding to specific receptors on target cells, although the exact receptors are not well-characterized in insects and crustaceans . In the central nervous system, this compound is involved in the modulation of neural circuits, influencing muscle contractions and other physiological processes . In the prothoracic glands of insects, this compound helps regulate ecdysteroidogenesis by maintaining low levels of ecdysteroids during the feeding stage .
Comparison with Similar Compounds
Structural Homologies and Variations
Orcokinins share conserved motifs with related neuropeptides across species, but sequence variations dictate functional divergence:
Key Findings :
- The GFxGF motif in crustacean orcokinins is critical for myotropic activity, as truncation eliminates hindgut stimulation .
- Orcomyotropin-related peptides (e.g., FDAFTTGFGHS) co-exist with orcokinins in P. clarkii but lack direct functional overlap .
- FLGamides in cuttlefish exhibit structural convergence with arthropod orcokinins but regulate reproduction (e.g., vitellogenesis) rather than motility .
Functional Divergence Across Species
Myotropic Activity in Crustaceans
- Procambarus clarkii (crayfish) : [Asn13]-orcokinin increases mid-/hindgut contractions (4.6 contractions/min vs. 1.0 in controls) .
- Homarus americanus (lobster) : Despite 57% sequence homology with P. clarkii, [Asn13]-orcokinin fails to stimulate gut motility (0.9 vs. 1.1 contractions/min, p > 0.05) .
Neuromodulatory and Hormonal Roles
- Bombyx mori (silkworm) : this compound regulates pigmentation via selective splicing isoforms (e.g., OKAtype2 inhibits melanin deposition) .
- Drosophila melanogaster: this compound B is localized in midgut endocrine cells and modulates reproductive behaviors (e.g., reduced egg-laying post RNAi knockdown) .
- Schistocerca gregaria (locust): this compound-immunoreactive neurons innervate the central complex, implicating roles in spatial orientation and circadian rhythms .
Truncated Isoforms and Post-Translational Processing
Truncated orcokinins (e.g., Orc-[1-12]) are detected in H. americanus and P. clarkii via MALDI-FTMS, suggesting proteolytic processing or degradation . These isoforms exhibit tissue-specific abundance but lack confirmed biological activity .
Evolutionary and Mechanistic Insights
- Phylogenetic Conservation : Orcokinins are widely conserved in decapod crustaceans and polyneopteran insects (e.g., cockroaches, locusts) but absent or highly modified in endopterygotes (e.g., honeybees, moths) .
- Functional Convergence : FLGamides in cuttlefish and this compound B in insects independently evolved roles in reproduction, highlighting structural plasticity .
Data Tables
Table 1: this compound Isoforms and Physiological Effects
Table 2: Conserved Motifs in this compound-like Peptides
Biological Activity
Orcokinin is a neuropeptide that plays significant roles in the physiology of various arthropods, particularly insects and crustaceans. This article explores the biological activity of this compound, focusing on its effects on muscle contraction, hormonal regulation, and reproductive behavior, supported by data tables and case studies.
Overview of this compound
Orcokinins are myotropic neuropeptides first identified in decapod crustaceans, such as Orconectes limosus (crayfish). They are characterized by their ability to stimulate muscle contractions in the hindgut and modulate various physiological processes across different species.
Structure
The amino acid sequence of this compound from crayfish is Asn-Phe-Asp-Glu-Ile-Asp-Arg-Ser-Gly-Phe-Gly-Phe-Asn. This structure is unique and shows no similarity to other known neuropeptides .
1. Myotropic Activity
Orcokinins exhibit potent myotropic effects, particularly in the hindgut of crustaceans. They enhance both the frequency and amplitude of spontaneous contractions. The threshold for biological activity is approximately in vitro .
Table 1: Myotropic Effects of this compound on Crayfish Hindgut
| Concentration (M) | Frequency Increase (%) | Amplitude Increase (%) |
|---|---|---|
| 50 | 40 | |
| 70 | 60 | |
| 90 | 80 |
2. Hormonal Regulation
In insects like Bombyx mori (silkworm), orcokinins have been identified as regulators of ecdysteroidogenesis, influencing molting and development. They act as prothoracicotropic hormones, stimulating the prothoracic gland to produce ecdysteroids .
Case Study: Ecdysteroidogenesis in Bombyx mori
In a study assessing the effects of orcokinins on the prothoracic gland:
- Peptides Tested : Bommo-Orc I and II
- EC50 Values :
- Bommo-Orc I:
- Bommo-Orc II:
- Outcome : Both peptides stimulated ecdysteroid production, demonstrating their role as key regulators in hormonal pathways .
3. Neuromodulatory Functions
Orcokinins also function as neuromodulators within the central nervous system (CNS) of insects. They are distributed widely across various brain regions, influencing behaviors such as courtship and locomotion.
Table 2: Distribution of this compound-Expressing Neurons in Insect CNS
| Species | Brain Region | Number of Neurons |
|---|---|---|
| Drosophila melanogaster | Central complex | ~50 pairs |
| Schistocerca gregaria | Optic lobe and mushroom bodies | ~40 pairs |
| Bombyx mori | Terminal abdominal ganglion (TAG) | ~60 neurons |
In Drosophila, RNA interference (RNAi) knockdown of the this compound gene resulted in disinhibited male courtship behavior and reduced egg production, highlighting its role in reproductive regulation .
Q & A
Q. What impact do extraction methods have on detecting low-abundance this compound peptides?
- Methodological Answer : Direct tissue analysis via MALDI-FTMS minimizes peptide loss, whereas solvent extraction may alter isoform profiles. Methyl esterification improves detection of acidic residues. Normalizing signal intensity to internal standards (e.g., stable isotope-labeled peptides) quantifies relative abundance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
